molecular formula C4H14N2O B3052577 Isobutylhydrazine CAS No. 42504-87-0

Isobutylhydrazine

Cat. No.: B3052577
CAS No.: 42504-87-0
M. Wt: 106.17 g/mol
InChI Key: SJBWJOHNKQXLKR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Isobutylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

Isobutylhydrazine hydrochloride, a related compound, has been classified as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, using protective equipment and following safety guidelines .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylhydrazine can be synthesized through several methods. One common approach involves the reaction of isobutylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The general reaction is as follows:

C4H9NH2 + N2H4C4H12N2 + H2O\text{C4H9NH2 + N2H4} \rightarrow \text{C4H12N2 + H2O} C4H9NH2 + N2H4→C4H12N2 + H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Isobutylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazines.

Comparison with Similar Compounds

Isobutylhydrazine can be compared with other hydrazine derivatives, such as:

    Methylhydrazine: Similar in structure but with a methyl group instead of an isobutyl group.

    Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive in certain conditions.

    Dimethylhydrazine: Contains two methyl groups, making it more volatile and reactive.

Uniqueness: this compound’s uniqueness lies in its isobutyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications where other hydrazine derivatives may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Isobutylhydrazine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Isobutyraldehyde", "Hydrazine hydrate", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Isobutyraldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide to form Isobutyraldehyde hydrazone.", "Step 2: Isobutyraldehyde hydrazone is then reduced with sodium borohydride in ethanol to form Isobutylhydrazine." ] }

CAS No.

42504-87-0

Molecular Formula

C4H14N2O

Molecular Weight

106.17 g/mol

IUPAC Name

2-methylpropylhydrazine;hydrate

InChI

InChI=1S/C4H12N2.H2O/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H2

InChI Key

SJBWJOHNKQXLKR-UHFFFAOYSA-N

SMILES

CC(C)CNN

Canonical SMILES

CC(C)CNN.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Isobutylhydrazine

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